2-Propyl-4,5-dihydrothiazole
Overview
Description
2-Propyl-4,5-dihydrothiazole is a sulfur-containing heterocyclic organic compound . Its molecular formula is C6H11NS and it has a molecular weight of 129.23 g/mol .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the interaction of isothiocyanates with other compounds . For instance, the interaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing nitrogen and sulfur atoms . The structure of this compound was confirmed by X-ray diffraction investigation .Chemical Reactions Analysis
Thiazole rings, such as the one in this compound, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous K2CO3 using absolute ethanol as a solvent afforded the final products .Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Scientific Research Applications
Antibacterial Applications
2-Propyl-4,5-dihydrothiazole and its analogues have demonstrated significant antibacterial activities. For instance, compounds such as (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole showed notable inhibition against various bacteria, including Ralstonia solanacearum and Bacillus cereus. The effectiveness of these compounds is influenced by the presence of electron-donating and electron-withdrawing groups, particularly the 2′-hydroxy group on the aryl substituent of the 4,5-dihydrothiazole analogues (Tan et al., 2015).
Anti-Tumor Applications
This compound has been utilized in the synthesis of analogues of marine anti-tumor agents like curacin A. These analogues are synthesized through a concise, multigram synthesis of (4R)-2-[(1′R,2′S)-1′,2′-methano-3′-(tert-butyldiphenylsiloxy)propyl]-4-hydroxymethyl-4,5-dihydrothiazole. This process is instrumental in the production of various analogues of the anti-mitotic agent curacin A (Martin et al., 1999).
Applications in Modulating Nitric Oxide Synthase
Compounds derived from this compound, such as N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas, have been evaluated for their potential in inhibiting the isoforms of nitric oxide synthase (NOS). This inhibition is significant for therapeutic applications in several diseases, including cancer. Certain compounds displayed modest inhibitory activity against rat neuronal NOS and human inducible NOS (Goodyer et al., 2003).
Anticonvulsant Activities
A novel series of 2,3-dihydrothiazole derivatives exhibited potent anticonvulsant activity. Although initially synthesized as potential antimicrobial and antihypertensive agents, their significant anticonvulsant properties were recognized in studies (Omar et al., 1984).
Antifungal Activities
Several 2-aryl-4,5-dihydrothiazole analogues have shown promising antifungal activities. Compounds like (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have demonstrated moderate to good antifungal effects against various fungi, suggesting their potential as lead structures for developing new antifungal agents (Liu et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with penicillin-binding proteins (pbps) of bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death.
Mode of Action
This could involve the formation of covalent bonds with the target proteins, leading to their inhibition .
Biochemical Pathways
Inhibition of this pathway can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
If it acts similarly to other thiazole derivatives, it could potentially lead to bacterial cell death by disrupting cell wall synthesis .
Future Directions
Thiazole-bearing compounds like 2-Propyl-4,5-dihydrothiazole have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may draw the attention of medicinal chemists to find new leads, which may later be translated into new drugs .
Biochemical Analysis
Biochemical Properties
2-Propyl-4,5-dihydrothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs suggests that this compound may have potential antibacterial properties. Additionally, it has been observed to interact with other biomolecules, such as receptors and enzymes involved in metabolic pathways, indicating its broad spectrum of biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to the inhibition of enzyme function, thereby disrupting normal cellular processes. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to participate in the oxidative stress response pathway by modulating the activity of antioxidant enzymes . Additionally, this compound can influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell . These interactions underscore the role of this compound in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.
Properties
IUPAC Name |
2-propyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHLKSYCRUXPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177758 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-09-3 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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